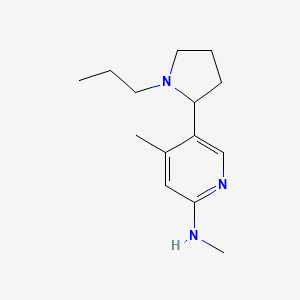
2-(4-Aminophenyl)-5-methyloxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid is a heterocyclic compound that features an oxazole ring substituted with an aminophenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminophenylacetic acid with a suitable oxazole precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis . In medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a benzothiazole ring instead of an oxazole ring.
2-(4-Aminophenyl)benzimidazole: Similar structure but with a benzimidazole ring.
Uniqueness
2-(4-Aminophenyl)-5-methyloxazole-4-carboxylicacid is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-9(11(14)15)13-10(16-6)7-2-4-8(12)5-3-7/h2-5H,12H2,1H3,(H,14,15) |
Clé InChI |
KHEUQPLMGCOFQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



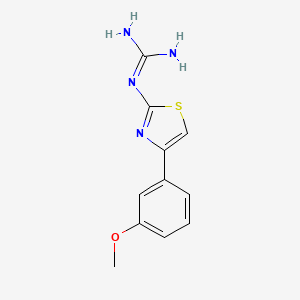

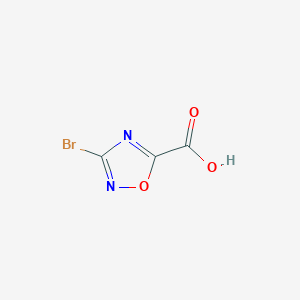



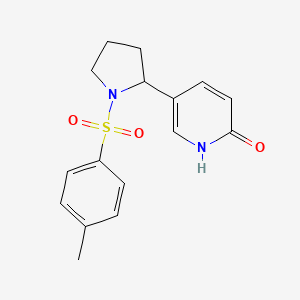

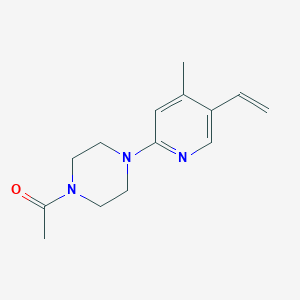
![Tert-butyl 5-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11804837.png)
